molecular formula C15H14N4O2S B2577014 Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-20-4

Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2577014
CAS No.: 907971-20-4
M. Wt: 314.36
InChI Key: OBPJRHCPZYLPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

Methyl 2-(benzylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate belongs to the triazolopyrimidine family of heterocyclic compounds, characterized by its distinctive molecular formula C15H14N4O2S and molecular weight of 314.36 daltons. The systematic nomenclature reflects the compound's complex structural architecture, which features a triazole ring fused to a pyrimidine ring at the 1,5-positions, creating the foundational triazolo[1,5-a]pyrimidine scaffold. This bicyclic system serves as the core structure upon which multiple substituents are positioned to confer specific chemical and biological properties.

The structural identification of this compound reveals several key functional groups that contribute to its chemical behavior and potential biological activity. The benzylthio group attached at position 2 of the triazole ring provides a sulfur-containing aromatic substituent that can participate in various intermolecular interactions. The methyl group at position 7 of the pyrimidine ring offers additional hydrophobic character, while the carboxylate ester functionality at position 6 introduces polar characteristics that may influence the compound's pharmacokinetic properties.

Structural Component Position Chemical Formula Molecular Contribution
Triazolo[1,5-a]pyrimidine core Base structure C5H3N4 121.10
Benzylthio substituent Position 2 C7H7S 123.20
Methyl group Position 7 CH3 15.03
Methyl carboxylate Position 6 C2H3O2 59.04
Total molecular weight - C15H14N4O2S 314.36

The three-dimensional structure of methyl 2-(benzylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate has been characterized using advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the molecular integrity and structural assignments. These analytical methods have established the compound's identity and purity, providing essential foundation data for subsequent biological and chemical investigations.

Historical Context in Heterocyclic Compound Research

The development of methyl 2-(benzylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate emerges from a rich historical context of heterocyclic compound research that spans more than a century. The foundational triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas, marking the beginning of systematic investigation into this class of fused ring systems. This early work established the basic synthetic approaches and chemical properties that would later guide the development of more complex derivatives such as the compound under investigation.

The historical progression of triazolopyrimidine research has been characterized by the recognition that these heterocyclic systems possess remarkable versatility in medicinal chemistry applications. Early investigations focused primarily on understanding the fundamental chemical reactivity and stability of the triazolopyrimidine scaffold, but subsequent decades witnessed expanding interest in the biological activities of variously substituted derivatives. The structural similarities between triazolopyrimidines and naturally occurring purines led to extensive exploration of these compounds as potential purine surrogates in various biological contexts.

Natural product discoveries have also contributed significantly to the historical development of triazolopyrimidine chemistry. The isolation of essramycin from marine Streptomyces species demonstrated that triazolopyrimidine structures occur naturally and possess inherent biological activity. Additionally, several other natural triazolopyrimidine compounds have been identified from diverse sources, including volatile oils from various plant species, further validating the biological relevance of this structural class.

Historical Milestone Year Significance Reference
First triazolopyrimidine synthesis 1909 Initial discovery by Bulow and Haas
Essramycin isolation Various Natural product validation
Purine surrogate recognition Mid-20th century Expanded medicinal applications
Modern synthetic developments 21st century Advanced derivative synthesis

The evolution of synthetic methodologies has been particularly important in enabling the preparation of complex triazolopyrimidine derivatives such as methyl 2-(benzylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate. Traditional synthetic approaches have been augmented by modern techniques, including microwave-assisted synthesis, which provides improved reaction control and environmental benefits. These methodological advances have facilitated the systematic exploration of structure-activity relationships within the triazolopyrimidine class.

Significance in Modern Organic and Medicinal Chemistry

Methyl 2-(benzylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate exemplifies the contemporary significance of triazolopyrimidine derivatives in both organic synthesis and medicinal chemistry research. The compound's structural features position it within a class of molecules that have demonstrated remarkable versatility across multiple therapeutic areas, including cancer chemotherapy, antimicrobial applications, and neurological disorders.

The medicinal chemistry significance of this compound class stems from their ability to interact with diverse biological targets through multiple mechanisms of action. Triazolopyrimidine derivatives have been investigated as potential phosphodiesterase inhibitors, with the capacity to influence various biochemical pathways related to cellular signaling and metabolic regulation. The structural characteristics of methyl 2-(benzylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate, particularly the presence of the benzylthio group and the ester functionality, may contribute to specific binding interactions with target proteins.

Recent research has highlighted the importance of triazolopyrimidine scaffolds in addressing contemporary challenges in drug discovery, particularly in the development of compounds capable of overcoming multidrug resistance mechanisms. The triazolo[1,5-a]pyrimidine framework has proven especially valuable in the design of ATP-competitive enzyme inhibitors, with several derivatives demonstrating potent activity against various kinases and other ATP-utilizing enzymes.

Therapeutic Area Mechanism of Action Development Status Key Features
Cancer chemotherapy Multiple mechanisms Advanced preclinical High potency, resistance modulation
Antimicrobial therapy Cell wall biosynthesis inhibition Clinical evaluation Narrow spectrum activity
Neurological disorders Microtubule stabilization Preclinical studies Brain penetration capability
Parasitic diseases Metabolic disruption Research phase Species selectivity

The synthetic accessibility of methyl 2-(benzylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate through established heterocyclic chemistry methodologies represents another aspect of its significance in modern organic chemistry. The compound can be prepared using well-established synthetic routes that involve the cyclization of appropriate precursors, followed by selective functionalization to introduce the benzylthio and ester substituents. Microwave-assisted synthesis has emerged as a particularly effective approach for preparing this class of compounds, offering advantages in terms of reaction efficiency, environmental impact, and scalability.

The chemical reactivity profile of methyl 2-(benzylthio)-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate includes several important transformation possibilities that enhance its utility in medicinal chemistry applications. The compound can undergo oxidation reactions at the sulfur atom, reduction processes at various positions, and substitution reactions that allow for the introduction of additional functional groups. These chemical properties provide opportunities for structural modification and optimization in drug development programs.

Properties

IUPAC Name

methyl 2-benzylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPJRHCPZYLPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the triazolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and eco-friendly approach, which could be adapted for larger-scale production. This method is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent. A study conducted by the Burnham Center for Chemical Genomics highlighted its inhibitory effects on specific pathogens .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in tissues, making it a candidate for developing anti-inflammatory drugs. A detailed investigation into its mechanism of action revealed that it modulates cytokine production and inhibits inflammatory pathways .

Activity TypeTest Organism/ModelResultReference
AntibacterialE. coliEffectiveBurnham Center Study
AntifungalCandida albicansModerate EffectLaboratory Study
Anti-inflammatoryMouse modelSignificant Reduction in CytokinesPharmacological Research

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against E. coli. These findings suggest its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group showed a reduction in paw swelling and lower levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to the control group. Histological analysis confirmed decreased infiltration of inflammatory cells .

Mechanism of Action

The mechanism of action of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets and pathways due to its structural features. The triazolopyrimidine core may interact with enzymes or receptors, leading to various biological effects. Further research is needed to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(benzylthio), 7-methyl, 6-(methyl ester) C₁₅H₁₄N₄O₂S 314.37 Not explicitly reported (analogues show antimicrobial/antitumor activity)
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(ethylthio), 7-methyl, 6-(ethyl ester) C₁₁H₁₄N₄O₂S 282.32 Discontinued (likely due to synthesis or efficacy issues)
7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine 2-ethyl, 5-methyl, 7-chloro C₈H₉ClN₄ 196.64 Herbicidal/antimicrobial (inferred from halogenated analogues)
Ethyl 7-methyl-2-[(4-methylbenzyl)thio]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-(4-methylbenzylthio), 7-methyl, 6-(ethyl ester) C₁₉H₂₀N₄O₂S 380.46 Medicinal applications (specifics unreported)
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Compound 1, ) 2-(benzylthio), 7-(4-isopropylphenyl), 5-methyl, 6-carboxamide C₂₄H₂₆N₆OS 462.57 Antibacterial (Enterococcus)

Physicochemical Properties

  • Lipophilicity : Benzylthio derivatives (logP ~3.5) are more lipophilic than ethylthio analogues (logP ~2.8), influencing membrane permeability .
  • Solubility : Methyl esters (target compound) are less lipophilic than ethyl esters but more than carboxamides, which have higher aqueous solubility .

Biological Activity

Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 907971-20-4) is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S. The compound features a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on c-Met kinase, a target often implicated in cancer progression.

In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values indicate that the compound has promising activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .

The mechanism of action for these compounds often involves the inhibition of specific kinases such as c-Met. The binding affinity to the ATP-binding site of c-Met is crucial for their efficacy. For example, compound 12e demonstrated an IC50 value of 0.090μM0.090\,\mu M, comparable to Foretinib (IC50 = 0.019μM0.019\,\mu M), indicating strong inhibitory potential .

Structure-Activity Relationship (SAR)

The SAR studies conducted on triazolo-pyrimidine derivatives reveal that modifications in the benzylthio group and methyl substitutions significantly influence biological activity. The presence of electron-donating groups on the aromatic ring enhances cytotoxicity by improving interactions with biological targets.

Case Studies

Several case studies have been published focusing on derivatives of triazolo-pyrimidines:

  • Study on c-Met Inhibition : A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on c-Met kinase. The study concluded that specific structural modifications led to enhanced potency against cancer cell lines .
  • Antiproliferative Activity : Research has shown that compounds with similar structures exhibit antiproliferative activity against various cancer types, further supporting the therapeutic potential of these derivatives .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via a multi-component reaction involving substituted benzaldehydes, acetoacetamide derivatives, and aminotriazoles under reflux conditions. For example:

  • Key Steps :
    • Condensation of 3-amino-5-(benzylthio)-1,2,4-triazole with acetoacetamide and a methyl-substituted benzaldehyde in acetic acid under nitrogen .
    • Purification via column chromatography (e.g., petroleum ether/ethyl acetate) to isolate the product.
  • Optimization Strategies :
    • Adjusting solvent polarity (e.g., acetic acid for cyclization).
    • Temperature control during reflux (e.g., 80–100°C) to minimize side reactions.
    • Use of catalysts like fused sodium acetate to enhance reaction efficiency .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR :
    • Aromatic protons (δ 7.24–7.33 ppm) confirm the benzylthio group.
    • Methyl groups (e.g., δ 2.38 ppm for C7-CH3) and ester carbonyls (δ ~165 ppm in 13C NMR) validate substitution patterns .
  • Mass Spectrometry (ESI-MS) :
    • Molecular ion peaks (e.g., m/z 451.2 [M+H]+) confirm molecular weight .
  • Elemental Analysis :
    • C, H, N percentages are matched with theoretical values (e.g., C: 66.64%, H: 7.61%) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the three-dimensional structure and intermolecular interactions of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in solvents like ethyl acetate/hexane.
  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections (e.g., 4374 independent reflections) .
  • Refinement :
    • Software: SHELXL for structure solution and refinement (R1 = 0.048, wR2 = 0.143) .
    • Key Observations:
  • Triclinic crystal system (space group P1) with specific unit cell parameters (e.g., a = 7.5884 Å, α = 70.655°) .
  • Hydrogen bonding between carbonyl oxygen and adjacent NH groups stabilizes the lattice.

Q. What strategies are effective for designing derivatives to enhance biological activity, and how is SAR analyzed?

Methodological Answer:

  • Structural Modifications :
    • Substituent Variation : Replace the benzylthio group with alkylthio or aryl groups to alter lipophilicity (e.g., compound 31 with methylthio showed improved CB2 receptor affinity) .
    • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid to enhance solubility for in vitro assays.
  • SAR Workflow :
    • Synthesize derivatives (e.g., varying substituents at C2 and C7).
    • Test bioactivity (e.g., antimicrobial IC50, receptor binding assays).
    • Correlate structural features (e.g., electron-withdrawing groups at C7 enhance antibacterial potency) .

Q. How can contradictory data on bioactivity across studies be resolved?

Methodological Answer:

  • Potential Causes :
    • Purity discrepancies (e.g., residual solvents affecting assays).
    • Assay condition variability (e.g., pH, cell lines).
  • Resolution Steps :
    • Re-synthesize compounds under controlled conditions (e.g., HPLC purity >95%) .
    • Standardize bioassays (e.g., use identical Enterococcus faecalis strains for MIC comparisons) .
    • Validate results via orthogonal methods (e.g., surface plasmon resonance for receptor binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.